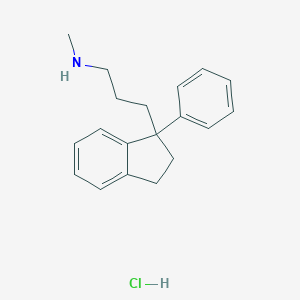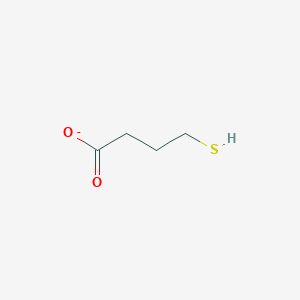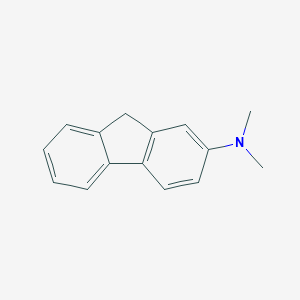
2-Dimethylaminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylaminofluorene (DMF) is a fluorescent organic compound that has been widely used in scientific research. It is a derivative of fluorene and contains a dimethylamino group at the 2-position. DMF is a highly reactive compound that is commonly used as a probe for studying the mechanism of certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Dimethylaminofluorene involves its ability to undergo photochemical reactions. When exposed to light, 2-Dimethylaminofluorene can undergo a photochemical reaction that results in the formation of a highly reactive species known as a singlet excited state. This species can then react with other molecules, leading to the formation of various products.
Effets Biochimiques Et Physiologiques
2-Dimethylaminofluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit DNA repair. 2-Dimethylaminofluorene has also been shown to induce oxidative stress and to alter cellular signaling pathways. In addition, 2-Dimethylaminofluorene has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Dimethylaminofluorene in lab experiments is its high reactivity, which makes it a useful probe for studying the mechanism of certain chemical reactions. 2-Dimethylaminofluorene is also relatively easy to synthesize and is commercially available. However, 2-Dimethylaminofluorene has some limitations for lab experiments. It is highly toxic and can be carcinogenic, which requires careful handling. In addition, 2-Dimethylaminofluorene can undergo non-specific reactions, which can complicate the interpretation of experimental results.
Orientations Futures
For research involving 2-Dimethylaminofluorene include the development of new synthetic methods and applications, as well as further research on its potential as a therapeutic agent.
Méthodes De Synthèse
2-Dimethylaminofluorene can be synthesized by several methods, including the Friedel-Crafts reaction and the Buchwald-Hartwig reaction. In the Friedel-Crafts reaction, fluorene is reacted with dimethylamine in the presence of a Lewis acid catalyst, such as aluminum chloride. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with dimethylamine in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
2-Dimethylaminofluorene has been extensively used in scientific research as a fluorescent probe for studying the mechanism of certain chemical reactions. It is commonly used to study the mechanism of DNA damage and repair, as well as the mechanism of carcinogenesis. 2-Dimethylaminofluorene has also been used as a probe for studying the mechanism of protein-DNA interactions and protein-protein interactions.
Propriétés
Numéro CAS |
13261-62-6 |
|---|---|
Nom du produit |
2-Dimethylaminofluorene |
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
N,N-dimethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3 |
Clé InChI |
DBNDQWSTOSZFHI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Autres numéros CAS |
13261-62-6 |
Synonymes |
2-(dimethylamino)fluorene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



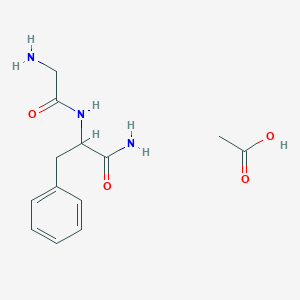
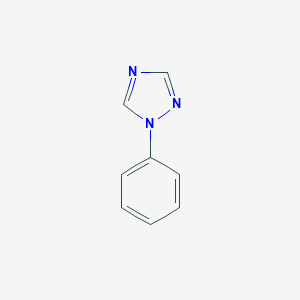
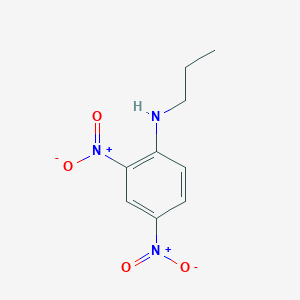
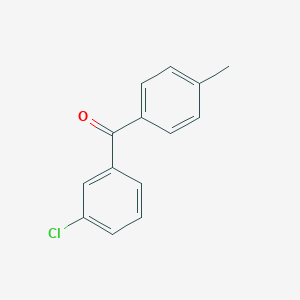
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
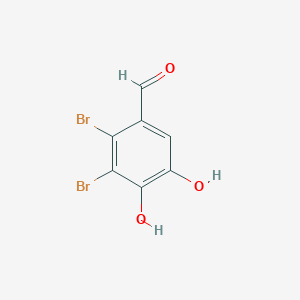
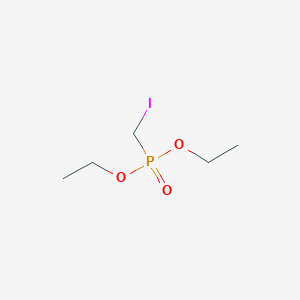

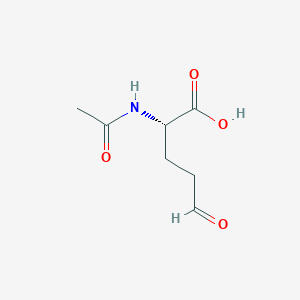
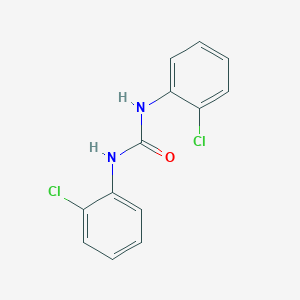
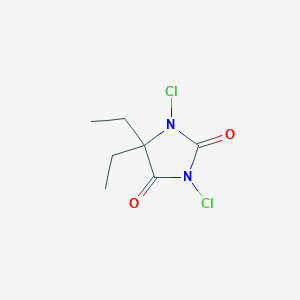
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
